Superior Cytotoxic Spectrum Against Solid Tumors Versus ICRF-187 and MST-16
In head-to-head in vitro studies, Probimane (Pro) displayed a broader cytotoxic profile, being effective against both lung cancer and leukemia cell lines, whereas ICRF-187 and MST-16 showed comparable IC50 values only against leukemia [1]. Specifically, Pro demonstrated IC50 values < 10 µM against four human tumor cell lines (SCG-7901, K562, A549, HL60) [2]. In contrast, ICRF-187 exhibited an IC50 of 129 µM against the HeLa cell line, and MST-16 showed an IC50 of 26.4 µM, indicating a 3- to 10-fold higher potency for Pro [3].
| Evidence Dimension | In vitro cytotoxic potency and spectrum |
|---|---|
| Target Compound Data | Probimane (Pro): IC50 < 10 µM against SCG-7901, K562, A549, HL60; IC50 5.12 µM against HeLa |
| Comparator Or Baseline | ICRF-187: IC50 129 µM against HeLa; MST-16: IC50 26.4 µM against HeLa |
| Quantified Difference | Pro is 3- to 10-fold more potent than MST-16; ICRF-187 is >25-fold less potent against HeLa cells |
| Conditions | MTT colorimetry assay, 48-hour exposure, human tumor cell lines (HeLa, SCG-7901, K562, A549, HL60) |
Why This Matters
This data confirms that Probimane is a more effective tool for studying broad-spectrum cytotoxicity, particularly against solid tumor models, where its analogs show limited or no activity.
- [1] Lu, D. Y., Chen, E. H., Cao, J. Y., Ding, J., et al. (2005). Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines. *BMC Pharmacology*, 5(1), 11. View Source
- [2] Lu, D. Y., Chen, E. H., Cao, J. Y., Ding, J., et al. (2005). Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines. *BMC Pharmacology*, 5(1), 11. View Source
- [3] Lu, D. Y., Chen, E. H., Cao, J. Y., Ding, J., et al. (2005). Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by probimane and MST-16 in human tumor cell lines. *BMC Pharmacology*, 5(1), 11. View Source
